molecular formula C22H22ClN3O2 B7496330 (5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No. B7496330
M. Wt: 395.9 g/mol
InChI Key: PTLIBWGBKGGBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone is a chemical compound that has been studied extensively in scientific research due to its potential applications in medicine. The compound is also known as CQEP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CQEP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that CQEP can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. CQEP has also been found to inhibit the activity of protein kinase C, an enzyme involved in various signaling pathways. Additionally, CQEP has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CQEP has been found to have various biochemical and physiological effects. Studies have shown that CQEP can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, CQEP has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases. CQEP has also been shown to have antibacterial and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using CQEP in lab experiments is its potential applications in medicine. CQEP has been shown to have antitumor, antiviral, and antibacterial activities, as well as neuroprotective effects. Additionally, CQEP is relatively easy to synthesize using various methods. However, one of the limitations of using CQEP in lab experiments is its potential toxicity. Studies have shown that CQEP can be toxic to certain cell types, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on CQEP. One area of research could focus on the development of new synthesis methods for CQEP that are more efficient and environmentally friendly. Another area of research could focus on the optimization of CQEP for use in medicine, including the development of new formulations and delivery methods. Additionally, further research is needed to determine the safety and efficacy of CQEP in humans, as well as its potential applications in treating various diseases.

Synthesis Methods

The synthesis of CQEP has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-chloroquinoline-8-carbaldehyde with 4-(2-ethoxyphenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain CQEP. Other methods involve the use of different starting materials or reagents, but the general approach remains the same.

Scientific Research Applications

CQEP has been studied extensively in scientific research due to its potential applications in medicine. It has been shown to have antitumor, antiviral, and antibacterial activities. Studies have also shown that CQEP can inhibit the growth of cancer cells and induce apoptosis. Additionally, CQEP has been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5-chloroquinolin-8-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-2-28-20-8-4-3-7-19(20)25-12-14-26(15-13-25)22(27)17-9-10-18(23)16-6-5-11-24-21(16)17/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLIBWGBKGGBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=C(C=C3)Cl)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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